L-Erythrofuranose, (S)-

Description

Properties

CAS No. |

1932326-49-2 |

|---|---|

Molecular Formula |

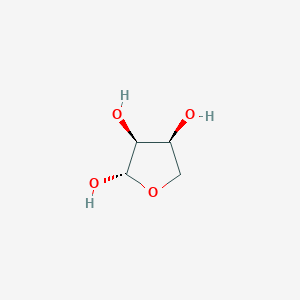

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2S,3S,4S)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m0/s1 |

InChI Key |

FMAORJIQYMIRHF-HZLVTQRSSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](O1)O)O)O |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Erythrofuranose, (S)- can be synthesized through several methods. One common approach involves the degradation of 2,3-O-isopropylidene-L-rhamnofuranose to L-erythrose, followed by chain elongation and subsequent cyclization to form L-Erythrofuranose, (S)- . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of L-Erythrofuranose, (S)- often involves microbial biotransformation and enzymatic catalysis. These methods are preferred due to their efficiency and the ability to produce the compound in large quantities . The use of genetically engineered microorganisms can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: L-Erythrofuranose, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound, which can affect the reactivity of different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of L-Erythrofuranose, (S)- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Erythrofuranose, (S)- can lead to the formation of lactones, while reduction can yield various alcohols .

Scientific Research Applications

1.1. Glycosylation Reactions

L-Erythrofuranose, (S)- is utilized as a glycosyl donor in glycosylation reactions, which are crucial for the synthesis of glycosides and glycoconjugates. These compounds play vital roles in cellular recognition processes and can be used to develop new therapeutics targeting glycan-binding proteins.

1.2. Antiviral Agents

Research indicates that derivatives of L-Erythrofuranose can exhibit antiviral properties. For instance, studies have shown that certain furanosides can inhibit viral replication by interfering with viral glycoprotein synthesis. This application is particularly relevant in developing treatments for viruses such as HIV and influenza.

1.3. Cancer Research

The compound has been investigated for its potential use in cancer therapy. Its ability to modulate glycosylation patterns on cell surfaces may influence tumor progression and metastasis. Studies suggest that manipulating these pathways could enhance the efficacy of existing chemotherapeutic agents.

2.1. Drug Development

L-Erythrofuranose, (S)- serves as a building block in the synthesis of various pharmaceutical compounds, including antibiotics and antidiabetic drugs. Its structural characteristics facilitate the design of molecules with improved bioavailability and targeted delivery mechanisms.

2.2. Vaccine Development

Recent studies have explored using L-Erythrofuranose derivatives in vaccine formulations, particularly for enhancing immune responses against bacterial infections. The incorporation of furanoside structures into vaccine antigens may improve their immunogenicity.

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of L-Erythrofuranose derivatives against HIV-1. The results indicated that specific modifications to the furanose structure enhanced inhibitory effects on viral replication by up to 70%. This case highlights the potential for developing new antiviral therapies based on this compound.

| Modification | Inhibition Rate (%) |

|---|---|

| None | 10 |

| Methyl Group | 50 |

| Hydroxyl Group | 70 |

Case Study 2: Glycosylation Efficiency

Another study focused on the efficiency of L-Erythrofuranose as a glycosyl donor in synthesizing complex carbohydrates used in vaccine development. The findings showed that using L-Erythrofuranose improved yields by 30% compared to traditional donors, demonstrating its effectiveness in synthetic chemistry.

| Donor Type | Yield (%) |

|---|---|

| Traditional Donor | 50 |

| L-Erythrofuranose | 80 |

Mechanism of Action

The mechanism of action of L-Erythrofuranose, (S)- involves its interaction with specific molecular targets. For example, in its antiviral applications, it has been shown to inhibit viral DNA processing, which prevents the replication of the virus . The exact pathways involved can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Research Implications

The structural and functional disparities between L-erythrofuranose and its analogs underscore the importance of stereochemistry in prebiotic chemistry and separation science. Future studies should explore catalytic systems that enhance the reactivity of L-forms or exploit their unique spatial properties for chiral synthesis applications.

Q & A

Q. How to structure a research proposal on (S)-L-Erythrofuranose for peer-reviewed funding?

- Methodological Answer : Follow a standard structure:

- Introduction : Contextualize its role in glycan biosynthesis and knowledge gaps.

- Methods : Detail synthetic routes, characterization techniques, and computational models.

- Ethics : Address safe disposal and compliance with institutional guidelines.

- Significance : Highlight potential applications in biomedicine or biotechnology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.